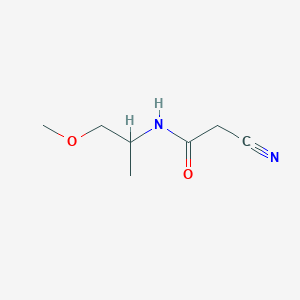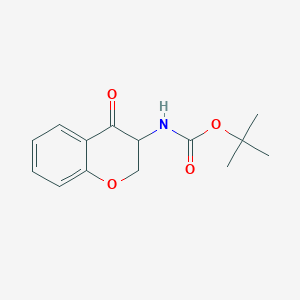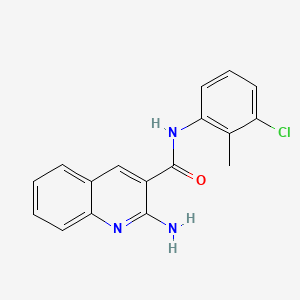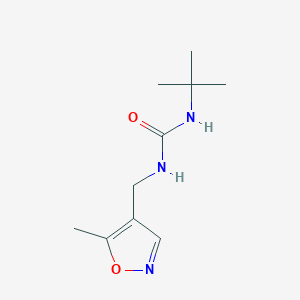
2-cyano-N-(1-methoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(1-methoxypropan-2-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18238 . This compound is used in various research and development applications .
Synthesis Analysis
The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), a methoxypropan-2-yl group, and an acetamide group. The presence of these functional groups contributes to the reactivity and properties of the compound .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
2-Cyano-N-(1-methoxypropan-2-yl)acetamide, similar to its analogs, plays a significant role in heterocyclic synthesis. Gouda et al. (2015) detail the method of preparation and chemical reactivity of a similar compound, 2-cyano-N-(2-hydroxyethyl) acetamide, highlighting its utility as an intermediate for synthesizing various novel heterocyclic systems. This suggests that compounds within this chemical family are valuable for creating synthetic heterocyclic compounds, which have numerous applications in pharmaceuticals and agrochemicals (Gouda et al., 2015).
Monitoring of Technical Grade Solvents
A study by Laitinen (1997) discusses the importance of 1-alkoxy-2-propanol acetates, which are structurally similar to this compound, in industrial applications. The research demonstrates the relevance of these compounds in the biomonitoring of technical-grade solvents through urinalysis of their metabolites. This indicates the potential of this compound in occupational health, ensuring safety in environments where workers are exposed to such solvents (Laitinen, 1997).
Groundwater Monitoring
The compound's analog, acetochlor (which contains the acetamide group), has been studied for its presence in groundwater. De Guzman et al. (2005) conducted extensive monitoring, suggesting that compounds with the acetamide group, like this compound, could be significant in environmental monitoring and assessing the impact of certain chemicals in agricultural settings (De Guzman et al., 2005).
Chemical Analysis and Biotherapeutic Potential
Al-Ostoot et al. (2021) discuss the chemical diversity and biological activities of phenoxy acetamide and its derivatives, suggesting that this compound, with its acetamide group, may have potential therapeutic applications. This review emphasizes the importance of understanding the chemical properties and biological interactions of such compounds, indicating a direction for future research into their therapeutic uses (Al-Ostoot et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(5-11-2)9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKHRRVPJVXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)
![ethyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2430484.png)
![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)









![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
